Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Description
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 866149-79-3) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₀H₈F₃N₃O₂, with a molecular weight of 259.18 g/mol . This compound is industrially produced with a purity of ≥99% and is typically packaged in 25 kg cardboard drums . The trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical research due to improved metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-8(17)6-7(10(11,12)13)15-9-14-4-3-5-16(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJBMDGMSVPMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175622 | |
| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-79-3 | |
| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866149-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl trifluoroacetate in the presence of a base, such as sodium hydride, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution at the ester group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research has indicated that compounds with imidazo-pyrimidine frameworks exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains in vitro.
- Anticancer Properties : Studies have demonstrated that derivatives of imidazo-pyrimidines can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and efficacy against tumor cells.
Agrochemicals
The compound's unique chemical structure makes it suitable for applications in agricultural chemistry as a pesticide or herbicide.
Case Studies
- Pesticidal Activity : Compounds similar to this compound have been tested for their effectiveness against agricultural pests. Preliminary results indicate that this compound may disrupt pest metabolism or reproduction.
Materials Science
In materials science, the incorporation of trifluoromethyl groups into polymers can enhance properties such as thermal stability and chemical resistance.
Case Studies
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of fluorinated polymers, which are known for their durability and resistance to solvents and heat.
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazo[1,2-a]pyrimidine core can facilitate binding to target proteins .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Trifluoromethyl vs. Methyl Substituents : The trifluoromethyl group at C2 (in the target compound) significantly increases metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate) .
Halogenation Effects : Iodine or bromine substituents (e.g., 2w and ) enhance utility in cross-coupling reactions for radiopharmaceuticals or fluorescent probes.
Aromatic vs. Aliphatic Substituents : Phenyl rings with electron-withdrawing groups (e.g., -CF₃ in 2a ) improve π-stacking interactions in drug-receptor binding compared to aliphatic substituents.
Physicochemical and Spectroscopic Properties
- Melting Points: Halogenated derivatives (e.g., 2w: 151.6–154°C; 2x: 184.3–185.6°C ) exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces.
- NMR Data : The trifluoromethyl group in the target compound produces distinct ¹⁹F NMR signals near -60 ppm, while methyl groups (e.g., in ) show upfield ¹H shifts (~2.5 ppm) .
- Mass Spectrometry : HRMS confirms molecular ions for all compounds (e.g., m/z 335.28 for 2a ).
Biological Activity
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by various research findings and case studies.
Basic Information
- Chemical Formula : C₁₀H₈F₃N₃O₂
- CAS Number : 866149-79-3
- Molecular Weight : 263.18 g/mol
- Structure : The compound features a trifluoromethyl group attached to an imidazo-pyrimidine core, which is known for its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. A study involving a series of synthesized derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was part of this evaluation, showing promising results against various strains, including Mycobacterium species .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. In one study, derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac, suggesting potential for therapeutic use in inflammatory conditions .
Anticancer Potential
Emerging research highlights the anticancer potential of imidazo[1,2-a]pyrimidine compounds. This compound has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types, although more extensive studies are needed to confirm these effects .
Study on Antimicrobial Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested their antimicrobial activity. This compound was one of the compounds evaluated. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study on Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of imidazo[1,2-a]pyrimidines. The study utilized carrageenan-induced paw edema models in rats to assess the efficacy of this compound. The compound demonstrated significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
